2-(2-cyanophenyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(2-cyanophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO2S It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyanophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-cyanophenyl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{2-(2-cyanophenyl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-cyanophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, hydrazines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Hydrazides: Formed by the reaction with hydrazines.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2-(2-cyanophenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-cyanophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
2-chloroethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different applications.
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar nucleophilic substitution reactions.
Benzenesulfonyl chloride: A more aromatic sulfonyl chloride with distinct reactivity patterns.
Uniqueness
2-(2-cyanophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the cyanophenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
CAS No. |
2229463-03-8 |
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Molecular Formula |
C9H8ClNO2S |
Molecular Weight |
229.68 g/mol |
IUPAC Name |
2-(2-cyanophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO2S/c10-14(12,13)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 |
InChI Key |
PTWPVICXMMZFRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)Cl)C#N |
Purity |
95 |
Origin of Product |
United States |
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